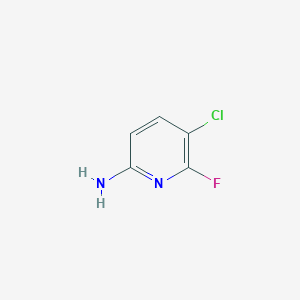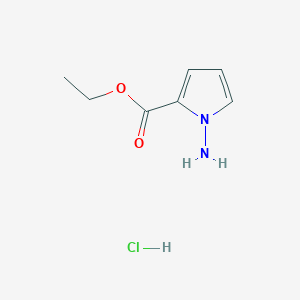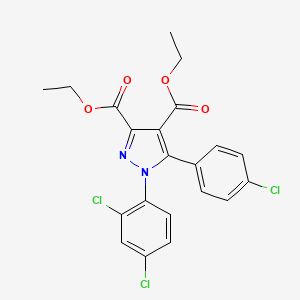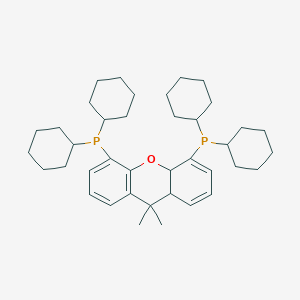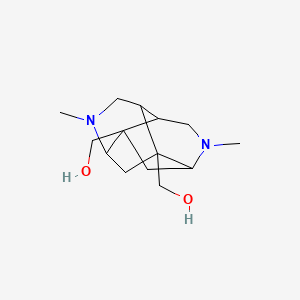![molecular formula C14H17N3O2S2 B1463977 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine CAS No. 1311315-66-8](/img/structure/B1463977.png)
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Descripción general
Descripción
“1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine” is a chemical compound with the molecular formula C14H17N3O2S2 . It is a derivative of piperazine, a heterocyclic compound that has a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperazine ring substituted with a sulfonyl group attached to a 1,3-thiazol-4-yl ring, which is further substituted with a 2-methylphenyl group .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 323.43 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .
Aplicaciones Científicas De Investigación
Anticancer Activities
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine derivatives have been studied for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, demonstrated significant in vitro anticancer activity across various cancer cell lines. The effectiveness of these compounds suggests potential applications in cancer treatment, highlighting the importance of the piperazine and sulfonyl components in enhancing anticancer efficacy (Turov, 2020).
Antibacterial Properties
The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed significant antibacterial activities against various pathogens. This research underscores the potential of such derivatives in developing new antibacterial agents, which could contribute to addressing the challenge of bacterial resistance (Wu Qi, 2014).
Antiproliferative and Anti-HIV Activity
Another study on N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives explored their in vitro antiproliferative activity against human tumor-derived cell lines, and anti-HIV activity. The findings showed that certain derivatives exhibited remarkable antiproliferative effects on specific cell lines, although no significant activity against HIV was observed. These results highlight the compound's potential in cancer therapy research, particularly for its antiproliferative properties (Al-Soud et al., 2010).
Anti-Malarial Agents
The crystal structures of active and non-active piperazine derivatives have provided insights into their anti-malarial activity. The study illustrates the structural requirements for anti-malarial efficacy, emphasizing the role of the piperazine derivatives as potential anti-malarial agents. This research contributes to the understanding of how structural variations in piperazine derivatives influence their biological activity (Cunico et al., 2009).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-11-4-2-3-5-12(11)14-16-13(10-20-14)21(18,19)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXJODVKPXICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



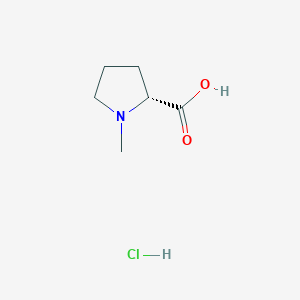
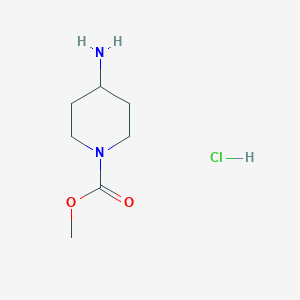
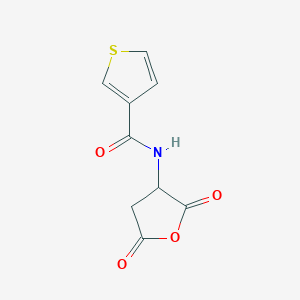


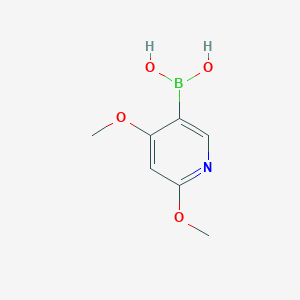

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
